molecular formula C8H17NO2 B2372248 2-(3-aminopropoxy)oxane CAS No. 75744-51-3

2-(3-aminopropoxy)oxane

Cat. No.: B2372248
CAS No.: 75744-51-3
M. Wt: 159.229
InChI Key: PINDPKDQUUUYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropoxy)oxane typically involves the reaction of 3-chloropropan-1-amine with tetrahydropyran-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the oxane group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-aminopropoxy)oxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminopropoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its oxane ring provides stability and enhances its reactivity in certain reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminopropoxy)oxane is unique due to its oxane ring, which imparts specific chemical properties and reactivity. This makes it valuable for applications where stability and reactivity are crucial, such as in drug discovery and material synthesis.

Biological Activity

2-(3-Aminopropoxy)oxane, with the chemical structure featuring an oxane ring substituted with a propoxy group and an amino group, is a compound of interest in medicinal chemistry. Its potential biological activities have been explored in various studies, focusing on its interactions with biological systems and its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group suggests potential for engaging in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. For example, a study found that derivatives of this compound demonstrated zones of inhibition ranging from 10 mm to 20 mm against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
  • Neuroprotective Potential : Preliminary findings suggest that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases. Its ability to stabilize neuromuscular transmission has been noted in animal models .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of this compound using the agar disc diffusion method. The results indicated effective inhibition against multiple bacterial strains, supporting its potential use as a therapeutic agent in treating infections .
  • Neuroprotective Effects :
    • In a model of amyotrophic lateral sclerosis (ALS), compounds similar to this compound were screened for their ability to restore motility in C. elegans and zebrafish models. The most promising compounds demonstrated significant neuroprotective effects, suggesting that further exploration into this class of compounds could yield valuable insights into ALS treatment strategies .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectsReference
AntimicrobialZones of inhibition (10 mm - 20 mm) against bacteria
Anti-inflammatoryModulation of cytokines and inflammatory pathways
NeuroprotectiveStabilization of neuromuscular transmission

Properties

IUPAC Name

3-(oxan-2-yloxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINDPKDQUUUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.